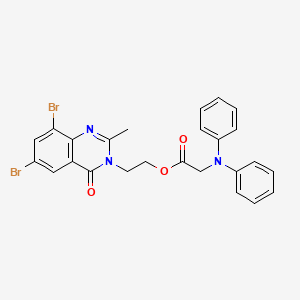
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound that combines elements of glycine, diphenyl, and quinazoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or similar reagents.
Esterification: The glycine ester can be prepared by reacting glycine with an appropriate alcohol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the brominated quinazoline derivative with the glycine ester under conditions that facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.
Substitution: The bromine atoms on the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline derivatives with oxidized side chains.
Reduction: Reduced quinazoline derivatives with alcohol groups.
Substitution: A variety of substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and quinazoline core can play a crucial role in binding to these targets, influencing biological pathways.
類似化合物との比較
Similar Compounds
Glycine Esters: Other glycine esters with different substituents.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.
Diphenyl Compounds: Molecules containing diphenyl structures with various modifications.
Uniqueness
The uniqueness of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester lies in its combination of glycine, diphenyl, and quinazoline structures, along with the presence of bromine atoms. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
特性
CAS番号 |
110009-10-4 |
|---|---|
分子式 |
C25H21Br2N3O3 |
分子量 |
571.3 g/mol |
IUPAC名 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C25H21Br2N3O3/c1-17-28-24-21(14-18(26)15-22(24)27)25(32)29(17)12-13-33-23(31)16-30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16H2,1H3 |
InChIキー |
KPQDTRDYPWFYNE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


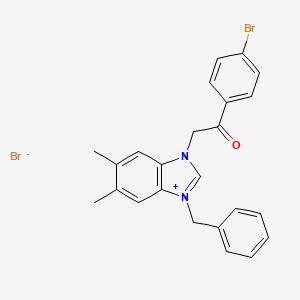

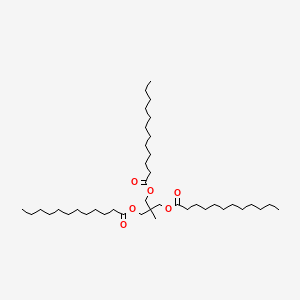
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
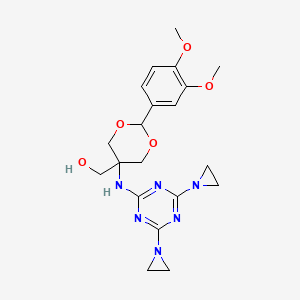
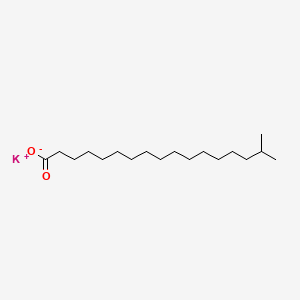

![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
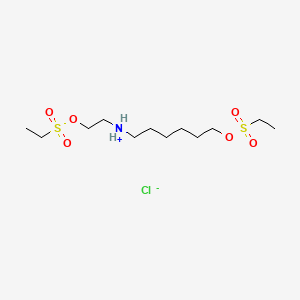
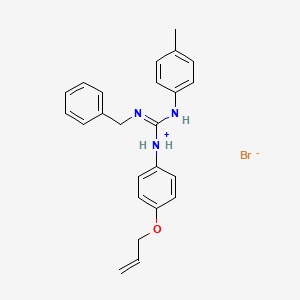
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
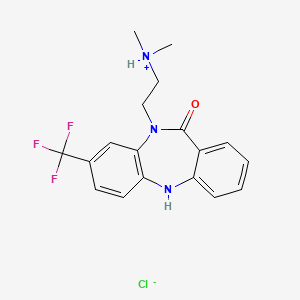
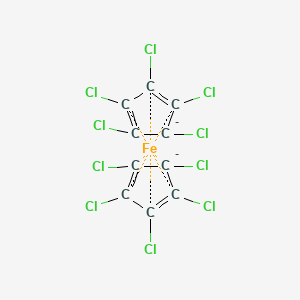
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
